molecular formula C7H8BrN B050211 3-(2-Bromoethyl)pyridine CAS No. 120277-73-8

3-(2-Bromoethyl)pyridine

Cat. No.: B050211
CAS No.: 120277-73-8
M. Wt: 186.05 g/mol
InChI Key: CKOBWUTTZOFETQ-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)pyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where a bromoethyl group is attached to the third position of the pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)pyridine typically involves the bromination of 3-ethylpyridine. One common method includes the reaction of 3-ethylpyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products:

    Nucleophilic Substitution: Products include azidoethylpyridine, thioethylpyridine, and alkoxyethylpyridine.

    Oxidation: Pyridine N-oxides.

    Reduction: Ethylpyridine derivatives.

Scientific Research Applications

3-(2-Bromoethyl)pyridine is widely used in scientific research due to its reactivity and versatility:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyridine derivatives.

    Biology: Used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: Utilized in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)pyridine largely depends on its application. In medicinal chemistry, it acts as an alkylating agent, where the bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in the design of drugs that target specific proteins or DNA .

Comparison with Similar Compounds

  • 2-(Bromoethyl)pyridine
  • 3-(Bromomethyl)pyridine
  • 2-(Chloromethyl)pyridine

Comparison: 3-(2-Bromoethyl)pyridine is unique due to the position of the bromoethyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to 2-(Bromoethyl)pyridine, the 3-position attachment offers different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

3-(2-bromoethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOBWUTTZOFETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455764
Record name 3-(2-bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120277-73-8
Record name 3-(2-bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(3-pyridyl)ethan-1-ol (100 mg, 0.79 mmol) and CBr4 (314 mg, 0.95 mmol) in THF (2 mL) was cooled to 0° C. and PPh3 (313 mg, 1.18 mmol) was added portionwise. The ice-bath was removed and the reaction mixture was stirred at room temperature for 16 h. The mixture was concentrated and diluted with CH2Cl2. The mixture was basified using saturated NaHCO3 and the organic phase was separated. The aqueous phase was re-extracted with CH2Cl2 and the combined organic phase was dried over Na2SO4 and concentrated. Silica gel prep TLC using 95:5 CH2Cl2:MeOH as an eluent afforded 3-(2-bromo-ethyl)-pyridine.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
314 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
313 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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